

# An In-Depth Technical Guide to Ethyl 5-hydroxynicotinate: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 5-hydroxynicotinate*

Cat. No.: *B186364*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 5-hydroxynicotinate**, a pyridine derivative, holds interest within the scientific community for its potential applications in medicinal chemistry and drug development. Its structure, combining a pyridine ring with a hydroxyl and an ethyl ester functional group, makes it a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **Ethyl 5-hydroxynicotinate**, alongside an exploration of its putative biological significance.

## Chemical Properties and Structure

**Ethyl 5-hydroxynicotinate** is a heterocyclic aromatic compound with the molecular formula  $C_8H_9NO_3$ .<sup>[1]</sup> Its chemical identity is well-defined by several key descriptors.

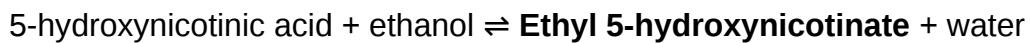
## Table 1: Chemical and Physical Properties of Ethyl 5-hydroxynicotinate

| Property          | Value                                         | Source     |
|-------------------|-----------------------------------------------|------------|
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> | PubChem[1] |
| Molecular Weight  | 167.16 g/mol                                  | PubChem[1] |
| IUPAC Name        | ethyl 5-hydroxypyridine-3-carboxylate         | PubChem[1] |
| SMILES            | CCOC(=O)C1=CC(=CN=C1)O                        | PubChem[1] |
| InChI Key         | LFDNUOROKFFJLE-UHFFFAOYSA-N                   | PubChem[1] |
| Solubility        | >25.1 µg/mL (at pH 7.4)                       | PubChem[1] |
| CAS Number        | 59288-38-9                                    | PubChem[1] |

## Structure Visualization

The chemical structure of **Ethyl 5-hydroxynicotinate** is depicted below. The molecule consists of a pyridine ring substituted at the 3-position with an ethoxycarbonyl group and at the 5-position with a hydroxyl group.

**Figure 1:** Chemical structure of **Ethyl 5-hydroxynicotinate**.


## Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of **Ethyl 5-hydroxynicotinate** are not abundantly available in the public domain, a standard approach would involve the Fischer esterification of 5-hydroxynicotinic acid.

## Synthesis via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2][3] For the synthesis of **Ethyl 5-hydroxynicotinate**, 5-hydroxynicotinic acid would be reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3]

Reaction:



#### General Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hydroxynicotinic acid in an excess of absolute ethanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

A patent for the synthesis of the related compound, ethyl nicotinate, describes a similar process involving the reaction of nicotinic acid with absolute ethanol in toluene using a solid acid catalyst.<sup>[4]</sup> The reaction is carried out at 50-65°C, followed by reflux to remove water.<sup>[4]</sup>

## Workflow for Synthesis and Purification

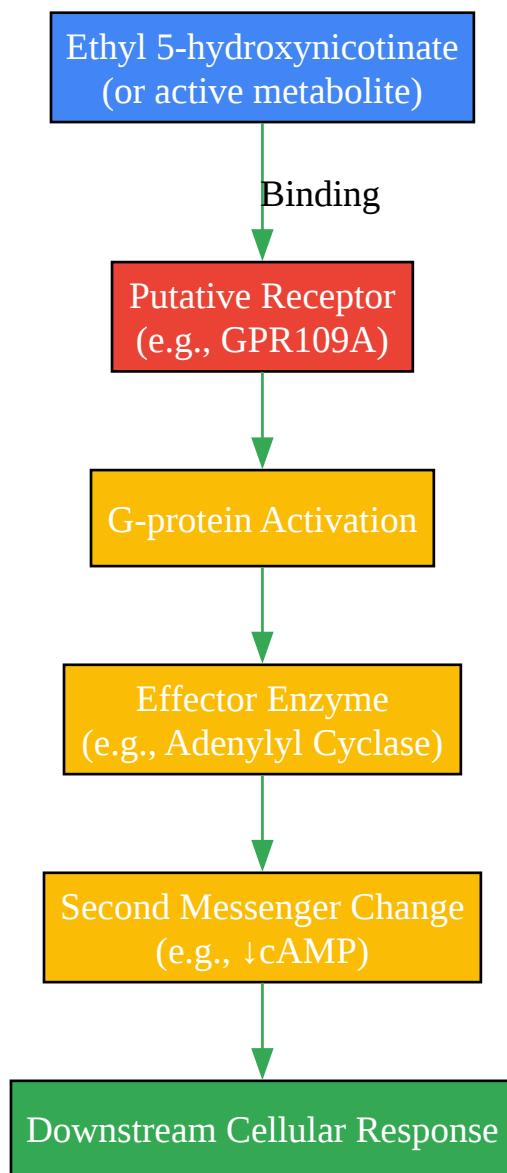
The logical workflow for the synthesis and purification of **Ethyl 5-hydroxynicotinate** is illustrated below.



[Click to download full resolution via product page](#)

**Figure 2:** General workflow for the synthesis and purification of **Ethyl 5-hydroxynicotinate**.

## Biological Activity and Signaling Pathways


Currently, there is a notable lack of specific studies detailing the biological activity and signaling pathway involvement of **Ethyl 5-hydroxynicotinate**. However, the broader class of nicotinic acid derivatives has been extensively studied and is known to interact with various biological targets.

Nicotinic acid (niacin) itself is a well-known lipid-lowering agent that acts on the nicotinic acid receptor GPR109A (HM74A).<sup>[5]</sup> Derivatives of nicotinic acid have been explored for a range of therapeutic applications, including as anticancer and antioxidant agents.<sup>[1]</sup> Some nicotinic acid derivatives have shown potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.<sup>[1]</sup>

Given its structural similarity to nicotinic acid, it is plausible that **Ethyl 5-hydroxynicotinate** could exhibit activity at nicotinic acid receptors or other related cellular targets. However, without specific experimental data, any discussion of its biological role remains speculative.

## Hypothetical Signaling Pathway Involvement

Based on the known pharmacology of related compounds, a hypothetical signaling pathway that could be modulated by **Ethyl 5-hydroxynicotinate** or its derivatives might involve G-protein coupled receptors (GPCRs) like the nicotinic acid receptor.



[Click to download full resolution via product page](#)

**Figure 3:** A hypothetical signaling pathway for **Ethyl 5-hydroxynicotinate** based on known nicotinic acid receptor signaling.

## Conclusion

**Ethyl 5-hydroxynicotinate** is a well-characterized small molecule with potential for further investigation in the field of drug discovery. While its synthesis can be reasonably predicted based on established esterification methods, a significant gap exists in the understanding of its biological activity. Future research should focus on the in-vitro and in-vivo evaluation of this compound to elucidate its pharmacological profile and potential therapeutic applications. The

information presented in this guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of **Ethyl 5-hydroxynicotinate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 5. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 5-hydroxynicotinate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186364#ethyl-5-hydroxynicotinate-chemical-properties-and-structure>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)